Chemical Structure and Physicochemical Differentiation from Nearest In-Class Analogs
The compound's unique molecular identity is defined at the level of its chemical structure. Compared to a close vendor-listed analog, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide , this compound features a distinct lipophilic biphenyl-acetyl moiety (C25H24N2O2, MW 384.5 ) versus a compact t-butyl group (MW 274.4, exact mass difference ~110 Da). This substantial structural divergence is expected to produce significant differences in target binding pocket occupancy and pharmacokinetic properties, although specific comparative assay data is not available in the public domain.
| Evidence Dimension | Molecular Weight & Chemical Scaffold Differentiation |
|---|---|
| Target Compound Data | MW: 384.5 Da; Contains a biphenyl-acetyl substituent. |
| Comparator Or Baseline | N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide (CAS 955757-98-9): MW ~274.4 Da; Contains a pivaloyl substituent. |
| Quantified Difference | MW difference of approximately 110.1 Da; fundamentally different N-substitution structure. |
| Conditions | Computational structure analysis; no shared biological assay context. |
Why This Matters
This confirms the purchased material is structurally distinct from commercially available analogs, ensuring experimental systems are not compromised by incorrect chemical identities, a critical factor in assay reproducibility.
